molecular formula C22H25N3O4 B2915149 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1795192-56-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2915149
CAS No.: 1795192-56-1
M. Wt: 395.459
InChI Key: YHSRSENKIJTOHJ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound featuring a benzoxazole ring fused to a pyrrolidine ring, and a dimethoxyphenyl acetamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminobenzoxazole and appropriate derivatives of pyrrolidine and dimethoxyphenyl acetamide.

  • Reaction Steps: The process involves a series of reactions including cyclization, acylation, and coupling reactions.

  • Conditions: Reactions are often carried out under anhydrous conditions, using solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or rhodium complexes.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using reactors that allow precise control of temperature, pressure, and reaction time.

  • Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to achieve high purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Alkyl halides, amines, and alcohols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and cancer. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzoxazole Derivatives: These compounds share the benzoxazole ring structure and are known for their diverse biological activities.

  • Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are used in various pharmaceuticals and agrochemicals.

  • Dimethoxyphenyl Acetamide Derivatives: These compounds are studied for their potential therapeutic effects.

This compound represents a promising area of research with significant potential for future developments in science and industry. Its diverse applications and unique properties make it a valuable subject for further study and exploration.

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of:

  • Benzo[d]oxazole moiety : Known for its biological significance.
  • Pyrrolidine ring : Often associated with various pharmacological activities.
  • Dimethoxyphenylacetamide group : Imparts additional functional properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H26N4O4S
Molecular Weight442.53 g/mol

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to G protein-coupled receptors (GPCRs) may lead to downstream signaling effects.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor activity
  • Antidepressant effects
  • Anti-inflammatory properties

Preliminary studies suggest that this compound may possess selective interactions that warrant further investigation.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(1-benzothiazol-2-yl)pyrrolidineBenzothiazole + PyrrolidineAntidepressant effects
N-(indole-pyrrolidine)Indole + PyrrolidineAnti-inflammatory
N-(benzoxazole-pyrrolidine)Benzoxazole + PyrrolidineAntitumor activity

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological effects of benzoxazole derivatives. For instance, a study on benzoxazole-oxadiazole derivatives demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values comparable to standard drugs like Donepezil.

Key Findings

  • Inhibition of AChE and BuChE : Compounds similar to this compound exhibited IC50 values ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM against AChE, indicating potential for cognitive enhancement therapies .
  • Selectivity and Potency : Certain analogues demonstrated greater potency than standard inhibitors, suggesting that modifications in the structure can significantly impact biological activity .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-19-10-9-15(12-20(19)28-2)13-21(26)23-14-16-6-5-11-25(16)22-24-17-7-3-4-8-18(17)29-22/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSRSENKIJTOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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